(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
Description
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (CAS: 259214-58-9) is a cyclopropane derivative featuring a methyl ester, a primary amino group, and a vinyl substituent. Its molecular formula is C₇H₁₁NO₂·HCl, with a molar mass of 177.63 g/mol and a melting point range of 115–118°C . The compound is stored at room temperature, suggesting moderate stability under ambient conditions . The cyclopropane ring confers structural rigidity, while the vinyl group may participate in conjugation or further functionalization. This compound is listed among intermediates for pharmaceuticals like Simeprevir, highlighting its relevance in synthetic chemistry .
Properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLWAMYTKXJPL-HCSZTWNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463300 | |
| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259214-58-9 | |
| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride typically involves asymmetric cyclopropanation reactions. One common method includes the use of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This reaction is significantly improved by wet milling, which accelerates the phase transfer reaction . Another method involves the sequential SN2–SN2’ dialkylation of ®-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex .
Industrial Production Methods
Industrial production of this compound often employs robust and chromatography-free sequences to ensure high enantiomeric excess (≥99% ee). The process includes the use of phase transfer catalysis and controlled crystallization processes to achieve reliable enantiomeric enrichment .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride serves as a crucial intermediate in the synthesis of antiviral drugs, particularly those targeting the hepatitis C virus. It functions by inhibiting the HCV NS3 protease, an essential enzyme in the viral life cycle, thereby reducing viral replication .
Table 1: Key Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antiviral Drug Development | Intermediate for drugs targeting HCV |
| Enzyme Inhibition | Inhibits HCV NS3 protease activity |
| Synthesis of Chiral Drugs | Useful in asymmetric synthesis of biologically active compounds |
Biochemical Research
The compound is extensively used in studying enzyme mechanisms and protein-ligand interactions. Its unique structural features allow researchers to investigate how it binds to various biological targets, influencing cellular processes such as gene expression and metabolic pathways.
Table 2: Biochemical Properties
| Property | Details |
|---|---|
| Interaction with Enzymes | Binds to active sites of proteases and transferases |
| Cellular Effects | Modulates signaling pathways and gene expression |
| Biochemical Pathways | Affects inflammatory responses and cell proliferation |
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its chiral nature makes it valuable for creating specific enantiomers needed in drug development .
Table 3: Synthetic Applications
| Application | Description |
|---|---|
| Building Block for Organic Synthesis | Used to create complex organic compounds |
| Chiral Intermediates | Facilitates the production of enantiomerically pure substances |
| Modification Reactions | Enhances biological activity through structural modifications |
Case Study 1: Antiviral Drug Development
Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against HCV. The compound's mechanism involves binding to the NS3 protease, effectively blocking the enzyme's activity and reducing viral load in infected cells .
Case Study 2: Enzyme Mechanism Studies
Studies focusing on this compound have revealed its role in modulating enzyme activity. For example, it has been shown to alter the conformation of target proteins upon binding, which can either enhance or inhibit their function depending on the context .
Mechanism of Action
The mechanism of action of (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and the cyclopropane ring play crucial roles in binding to these targets, thereby modulating their activity. The compound’s chiral nature also contributes to its specificity and potency in biological systems.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (CAS No. 259214-58-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its cyclopropane ring, which is known to confer distinct reactivity and biological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 177.63 g/mol
- Canonical SMILES : COC(=O)C1(CC1C=C)N.Cl
- Topological Polar Surface Area : 52.3 Ų
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. A study demonstrated that derivatives of this compound could inhibit viral replication by targeting specific viral proteins involved in the infection cycle .
The proposed mechanism involves the inhibition of viral polymerases and proteases, which are crucial for viral replication. This inhibition leads to a decrease in viral load and an improvement in clinical outcomes in infected subjects .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the efficacy against HCV in vitro. | Showed significant reduction in viral replication rates. |
| Study 2 | Assessed cytotoxicity on human liver cells. | Displayed low toxicity at therapeutic concentrations. |
| Study 3 | Investigated the pharmacokinetics in animal models. | Demonstrated favorable absorption and distribution profiles. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its antiviral activity. Modifications at various positions on the cyclopropane ring have been shown to enhance potency and selectivity against viral targets.
Key SAR Insights:
- Substituent Variations : Altering substituents on the cyclopropane ring can significantly impact biological activity.
- Stereochemistry : The (1R,2S) configuration appears to be essential for maintaining antiviral efficacy.
Toxicological Profile
Toxicological assessments have indicated that this compound has a favorable safety profile when used within recommended dosages. Studies have reported minimal adverse effects on vital organs, with no significant long-term toxicity observed in animal models .
Q & A
Q. Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the cyclopropane ring (characteristic δ 1.2–2.5 ppm for ring protons) and vinyl group (δ 5.0–6.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- X-ray crystallography : Critical for absolute configuration verification, especially given the compound’s stereochemical complexity. Crystallization in ethanol/water mixtures yields suitable single crystals .
- HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete cyclopropanation or oxidation .
Advanced: How can enantioselective synthesis of the (1R,2S) configuration be optimized to avoid racemization?
Q. Answer :
- Chiral catalysts : Rhodium(II) complexes with chiral ligands (e.g., BINAP) enhance enantiomeric excess (ee >90%) during cyclopropanation .
- Reaction monitoring : In situ FTIR tracks intermediate formation to minimize side reactions.
- Low-temperature quenching : Rapid cooling (<0°C) after reaction completion prevents epimerization, as demonstrated in analogous cyclopropane syntheses .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer :
The cyclopropane ring’s strain increases electrophilicity at the carboxylate carbon, facilitating nucleophilic attack. Computational studies (DFT) show:
- Transition-state stabilization : The vinyl group’s conjugation lowers activation energy for SN2 reactions by 15–20 kJ/mol .
- Steric effects : The methyl group at C1 hinders backside attack, favoring frontside mechanisms in polar aprotic solvents (e.g., DMF) .
Experimental validation uses kinetic isotope effects (KIEs) and Hammett plots to correlate substituent effects with reaction rates .
Advanced: How do conflicting data on the compound’s stability in aqueous solutions arise, and how can they be resolved?
Answer :
Discrepancies in stability studies often stem from:
- pH variability : The compound hydrolyzes rapidly at pH >7 (t½ <1 hour) but remains stable at pH 3–5, as shown in buffered solutions .
- Counterion effects : Chloride ions (from HCl) stabilize the protonated amine, reducing degradation. Replacements (e.g., sulfate) increase hydrolysis rates .
- Analytical bias : HPLC methods using C18 columns may fail to detect early degradation products; LC-MS with ion-pairing reagents improves resolution .
Advanced: What computational tools predict the compound’s biological activity, and what are their limitations?
Q. Answer :
- Molecular docking (AutoDock Vina) : Predicts binding to enzymes (e.g., aminotransferases) via the amine and carboxylate motifs. False positives arise from rigid receptor models .
- MD simulations (GROMACS) : Reveal dynamic interactions with lipid bilayers, highlighting the vinyl group’s role in membrane permeability. Limitations include force field inaccuracies for strained rings .
- QSAR models : Correlate cyclopropane ring strain with IC50 values in enzyme inhibition assays. However, training data scarcity for vinyl-substituted analogs reduces predictive power .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled during structural validation?
Q. Answer :
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure splitting at room temperature. Cooling to −40°C simplifies spectra .
- Isotopic labeling : ¹³C-labeled analogs clarify coupling constants in overcrowded regions.
- Comparative analysis : Cross-referencing with crystallographic data (e.g., bond angles) validates assignments, as done for related cyclopropanes .
Advanced: What strategies mitigate toxicity risks in preclinical studies involving this compound?
Q. Answer :
- Metabolic profiling (LC-MS/MS) : Identifies reactive metabolites (e.g., epoxides from vinyl oxidation) that may cause hepatotoxicity.
- CYP450 inhibition assays : Screen for interactions using human liver microsomes, as cyclopropanes often inhibit CYP3A4 .
- Structural analogs : Replacing the vinyl group with less reactive substituents (e.g., ethyl) reduces toxicity while retaining activity, as shown in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
